molecular formula C13H18O4 B566154 5-(4-Methoxyphenoxy)-2-methylpentanoic acid CAS No. 1267501-89-2

5-(4-Methoxyphenoxy)-2-methylpentanoic acid

Cat. No.: B566154
CAS No.: 1267501-89-2
M. Wt: 238.283
InChI Key: VXENOFYFHYCDRJ-UHFFFAOYSA-N
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Description

5-(4-Methoxyphenoxy)-2-methylpentanoic acid is a carboxylic acid derivative featuring a methoxyphenoxy substituent and a methyl-branched pentanoic acid chain.

Properties

IUPAC Name

5-(4-methoxyphenoxy)-2-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O4/c1-10(13(14)15)4-3-9-17-12-7-5-11(16-2)6-8-12/h5-8,10H,3-4,9H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXENOFYFHYCDRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCOC1=CC=C(C=C1)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Methoxyphenoxy)-2-methylpentanoic acid typically involves the reaction of 4-methoxyphenol with 2-methylpentanoic acid under specific conditions. The process may include steps such as esterification, followed by hydrolysis to yield the desired acid. Common reagents used in the synthesis include catalysts like sulfuric acid or hydrochloric acid to facilitate the esterification process .

Industrial Production Methods: Industrial production of this compound may involve large-scale esterification reactions, followed by purification steps such as distillation or crystallization to obtain the pure product. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 5-(4-Methoxyphenoxy)-2-methylpentanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5-(4-Methoxyphenoxy)-2-methylpentanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(4-Methoxyphenoxy)-2-methylpentanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several pharmacologically active agents, including fibrates, chemosensory receptor inhibitors, and mitochondrial-targeted drugs. Key comparisons are summarized below:

Table 1: Structural and Pharmacological Comparisons
Compound Name Structure Features Pharmacological Use/Activity Key Differences from Target Compound
5-(4-Methoxyphenoxy)-2-methylpentanoic acid - 4-Methoxyphenoxy group
- 2-Methylpentanoic acid chain
Hypothesized: Lipid modulation, receptor antagonism (inferred from analogs) Reference compound
Gemfibrozil (5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid) - 2,5-Dimethylphenoxy
- 2,2-Dimethylpentanoic acid
Lipid-lowering agent (PPAR-α agonist) Additional methyl groups on phenoxy ring and pentanoic acid chain; higher lipophilicity
Clofibric Acid (2-(4-chlorophenoxy)-2-methylpropanoic acid) - 4-Chlorophenoxy
- 2-Methylpropanoic acid
Fibrate drug (triglyceride reduction) Shorter chain (propanoic vs. pentanoic); chloro substituent vs. methoxy
Lactisole (2-(4-methoxyphenoxy)propanoic acid) - 4-Methoxyphenoxy
- Propanoic acid
Sweet taste receptor (T1R3) antagonist Shorter chain (propanoic); lacks methyl branch
84-B10 (5-[[2-(4-methoxyphenoxy)-5-(trifluoromethyl)phenyl]amino]-5-oxo-3-phenylpentanoic acid) - 4-Methoxyphenoxy
- Trifluoromethylphenyl group
- 3-Phenylglutaric acid core
Mitochondrial-targeted therapy (renal protection via LonP1 activation) Complex aryl-amino substituent; trifluoromethyl group
Capillobenzopyranol () - Chroman-derived substituents Isolated from marine organisms; potential anti-inflammatory/antimicrobial activity Chroman ring system instead of phenoxy

Impact of Structural Variations on Activity

Phenoxy Substituents: Methoxy vs. Chloro: Methoxy groups (electron-donating) may enhance solubility and reduce receptor binding affinity compared to chloro groups (electron-withdrawing), as seen in clofibric acid .

Chain Length and Branching: Pentanoic vs. Methyl Branching: The 2-methyl group in the target compound may reduce metabolic degradation compared to linear chains (e.g., lactisole) .

Additional Functional Groups :

  • Trifluoromethyl and Aryl Groups : 84-B10’s trifluoromethyl and phenyl groups improve mitochondrial targeting and oxidative stress antagonism, highlighting the role of electronegative substituents in enhancing therapeutic specificity .

Pharmacokinetic and Physicochemical Properties

While direct data for the target compound are scarce, inferences can be drawn from analogs:

  • Solubility : Methoxy groups generally improve water solubility compared to chloro or trifluoromethyl substituents.
  • Metabolic Stability : Methyl branching (as in the target compound and gemfibrozil) may slow hepatic oxidation compared to unbranched chains .
  • Receptor Binding : The absence of a dimethyl group (cf. gemfibrozil) might reduce PPAR-α affinity but increase promiscuity for other targets like T1R3 .

Biological Activity

5-(4-Methoxyphenoxy)-2-methylpentanoic acid, an organic compound with a distinctive structure, has drawn attention for its potential biological activities. This article delves into its biological activity, including antifungal properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

5-(4-Methoxyphenoxy)-2-methylpentanoic acid is characterized by a methoxy group and a phenoxy group attached to a pentanoic acid backbone. This unique configuration may influence its solubility, reactivity, and interactions within biological systems.

Antifungal Activity

Recent studies indicate that 5-(4-Methoxyphenoxy)-2-methylpentanoic acid exhibits notable antifungal activity . This suggests potential applications in the development of pharmaceutical formulations aimed at treating fungal infections. The compound's efficacy against various fungal strains highlights its therapeutic promise in combating fungal diseases.

The precise mechanisms through which 5-(4-Methoxyphenoxy)-2-methylpentanoic acid exerts its antifungal effects are still under investigation. Preliminary findings suggest that it may interfere with fungal cell wall synthesis or disrupt cellular integrity, leading to cell death. Further research is required to elucidate these pathways and confirm the compound's pharmacological profile.

Comparative Analysis with Similar Compounds

To better understand the biological activity of 5-(4-Methoxyphenoxy)-2-methylpentanoic acid, it is useful to compare it with structurally similar compounds. The following table summarizes key features of related compounds:

Compound NameStructure FeaturesUnique Aspects
4-(2-(3-(tert-butyl)phenoxy)-5-isopropylphenyl)-4-methylpentanoic acidContains tert-butyl and isopropyl groupsEnhanced hydrophobicity
4-(5-isopropyl-2-phenoxyphenyl)-4-methylpentanoic acidIsopropyl substitutionPotentially different biological activity
4-(2-(pyridin-2-yloxy)phenyl)-4-methylpentanoic acidPyridine ring inclusionMay exhibit unique pharmacological properties

This comparative analysis highlights how variations in functional groups can influence biological activities and applications.

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